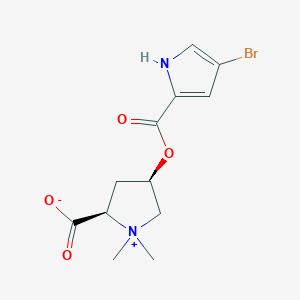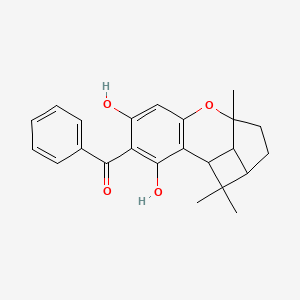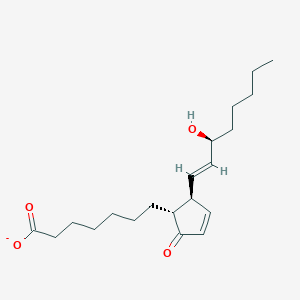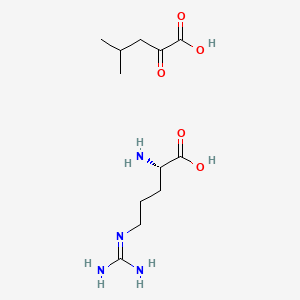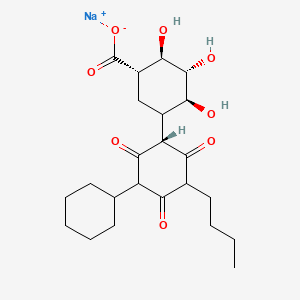
Bucolome N-glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bucolome N-glucuronide is a metabolite of bucolome, a non-steroidal anti-inflammatory drug. Bucolome is known for its analgesic and anti-inflammatory properties without the sedative or hypnotic effects typically associated with barbiturates . This compound is the first N-glucuronide of barbituric acid derivatives isolated from rat bile .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Bucolome N-glucuronide is formed through the enzymatic reaction of glucuronic acid conjugation, catalyzed by UDP-glucuronosyltransferase (UGT) . This reaction is a part of phase II drug metabolism, where bucolome undergoes glucuronidation to form this compound .
Industrial Production Methods: The industrial production of this compound involves the use of liver microsomes from various species, including humans, rats, and other mammals . The liver microsomal activity is the highest, followed by the small intestinal microsomes . Yeast microsomes expressing rat UGT isoforms are also used to identify the UGT molecular species responsible for this compound formation .
Analyse Chemischer Reaktionen
Types of Reactions: Bucolome N-glucuronide primarily undergoes glucuronidation, a type of conjugation reaction . This reaction involves the addition of glucuronic acid to bucolome, facilitated by UGT enzymes .
Common Reagents and Conditions: The glucuronidation reaction requires UDP-glucuronic acid as a co-substrate and is catalyzed by UGT enzymes . The reaction conditions typically involve liver microsomes or yeast microsomes expressing UGT isoforms .
Major Products: The major product of this reaction is this compound, which is formed by the conjugation of glucuronic acid with bucolome .
Wissenschaftliche Forschungsanwendungen
Bucolome N-glucuronide has several scientific research applications, including:
Wirkmechanismus
Bucolome N-glucuronide exerts its effects through the process of glucuronidation, where bucolome is conjugated with glucuronic acid by UGT enzymes . This process enhances the solubility and excretion of bucolome, thereby reducing its toxicity and increasing its therapeutic efficacy . The primary molecular targets are the UGT enzymes, particularly UGT1A1 and UGT1A2 .
Vergleich Mit ähnlichen Verbindungen
Bucolome N-glucuronide is unique among barbituric acid derivatives due to its formation through glucuronidation . Similar compounds include:
Phenobarbital N-glucuronide: Another barbiturate derivative that undergoes glucuronidation.
Amobarbital N-glucuronide: Similar to this compound, it is formed through the conjugation of glucuronic acid with amobarbital.
This compound stands out due to its specific formation by UGT1A1 and UGT1A2, which are widely distributed in rat tissues .
Eigenschaften
CAS-Nummer |
98641-06-6 |
|---|---|
Molekularformel |
C23H33NaO8 |
Molekulargewicht |
460.5 g/mol |
IUPAC-Name |
sodium;(1S,2R,3R,4S)-5-[(1R)-3-butyl-5-cyclohexyl-2,4,6-trioxocyclohexyl]-2,3,4-trihydroxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C23H34O8.Na/c1-2-3-9-12-17(24)15(11-7-5-4-6-8-11)21(28)16(18(12)25)13-10-14(23(30)31)20(27)22(29)19(13)26;/h11-16,19-20,22,26-27,29H,2-10H2,1H3,(H,30,31);/q;+1/p-1/t12?,13?,14-,15?,16+,19-,20+,22+;/m0./s1 |
InChI-Schlüssel |
GSDWEDIBGZCBHU-AMIBHTEKSA-M |
SMILES |
CCCCC1C(=O)C(C(=O)C(C1=O)C2CC(C(C(C2O)O)O)C(=O)[O-])C3CCCCC3.[Na+] |
Isomerische SMILES |
CCCCC1C(=O)[C@H](C(=O)C(C1=O)C2CCCCC2)C3C[C@@H]([C@H]([C@@H]([C@H]3O)O)O)C(=O)[O-].[Na+] |
Kanonische SMILES |
CCCCC1C(=O)C(C(=O)C(C1=O)C2CC(C(C(C2O)O)O)C(=O)[O-])C3CCCCC3.[Na+] |
Synonyme |
bucolome N-glucuronide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


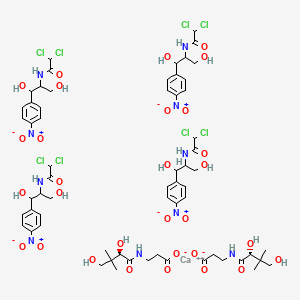
![methyl 8-[(2E)-2-[[5-[(4,5-dimethyl-1,2,4-triazol-3-yl)sulfanyl]furan-2-yl]methylidene]hydrazinyl]-8-oxooctanoate](/img/structure/B1260965.png)
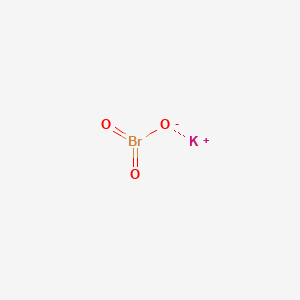
![Sodium;(5E)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(1E,3S)-3-hydroxy-5,9-dimethyldeca-1,8-dienyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoate](/img/structure/B1260968.png)
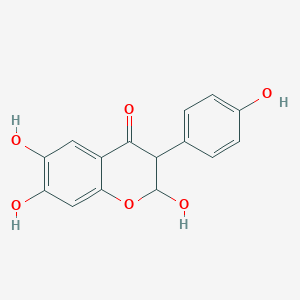

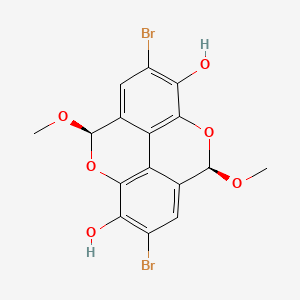

![1-ethyl-2-[7-(1-ethyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)hepta-1,3,5-trien-1-yl]-3,3-dimethyl-3H-indolium](/img/structure/B1260973.png)
![(7E)-14-oxapentacyclo[21.3.1.12,6.19,13.015,20]nonacosa-1(26),2,4,6(29),7,9(28),10,12,15(20),16,18,23(27),24-tridecaene-3,18,26-triol](/img/structure/B1260974.png)
